tert-butyl N-(2-oxocyclopentyl)carbamate
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Overview
Description
Tert-butyl N-(2-oxocyclopentyl)carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of tert-butyl carbamate, featuring a cyclopentyl ring and a ketone moiety. This compound is commonly used in organic synthesis and as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-oxocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentanone derivative under specific conditions. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine group to form the carbamate . The reaction is usually carried out in the presence of a base such as sodium azide or a catalyst like palladium .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The crude product is typically purified by column chromatography and vacuum sublimation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-oxocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbamate group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted carbamates .
Scientific Research Applications
Tert-butyl N-(2-oxocyclopentyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-oxocyclopentyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler derivative without the cyclopentyl ring.
Carboxybenzyl (CBz) carbamate: Features a benzyl group instead of a tert-butyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Contains a fluorenyl group for different protection strategies.
Uniqueness
Tert-butyl N-(2-oxocyclopentyl)carbamate is unique due to its cyclopentyl ring and ketone moiety, which provide distinct reactivity and stability compared to other carbamates. Its ability to form stable linkages and be selectively removed under mild conditions makes it valuable in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(2-oxocyclopentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSQXOIYRVCHBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326830 |
Source
|
Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477585-30-1 |
Source
|
Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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